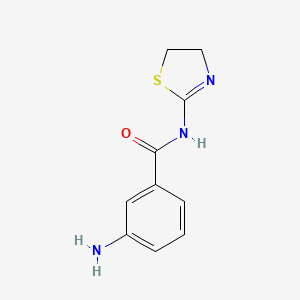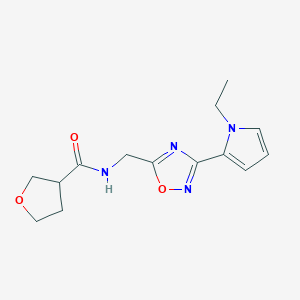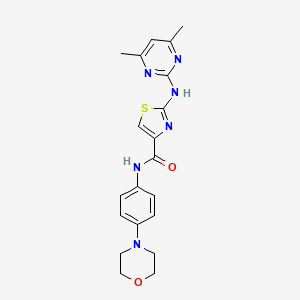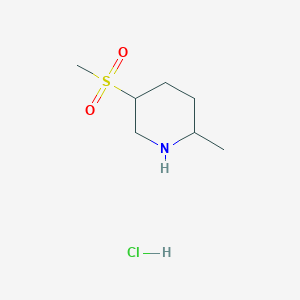
3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The replacement of the NH2 group with a substituted phenyl ring has been observed to increase the antibacterial activity of the synthesized thiazole derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from the IR and NMR spectral data . The IR spectrum shows peaks at 3087 cm-1 (C–H aromatic), 2963, 2893 cm-1 (C–H), 1706 cm-1 (C=O), and 1617 cm-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), and 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, and 196.3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from the IR and NMR spectral data . The compound is a solid, crystallized from ethanol, with a yield of 2.54 g (97%), and a melting point of 230–232 °C .Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Kinases
Compounds structurally related to 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, such as substituted benzamides, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate significant enzyme selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in cancer models (R. Borzilleri et al., 2006).
Antimicrobial Activity
Benzamide derivatives based on thiazole and thiazoline have shown promising anti-inflammatory activity, with some compounds exhibiting no adverse effects on myocardial function. This suggests potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (D. Lynch et al., 2006).
Material Science Applications
N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation. Such materials could have applications in the development of novel supramolecular gelators (P. Yadav & Amar Ballabh, 2020).
Synthesis of Novel Compounds
The facilitated synthesis of hindered N-methylated tetrapeptides using protected amino acid chlorides demonstrates the versatility of related compounds in synthesizing complex peptides, which are crucial in drug development and biological research (E. Vedejs & C. Kongkittingam, 2000).
Anticancer Evaluation
Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The synthesis approach under microwave irradiation presents a rapid and efficient method for developing potential anticancer agents (S. Tiwari et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 3-amino-n-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, have been found in many potent biologically active compounds . These compounds have been known to interact with a variety of targets, including enzymes and receptors, leading to a range of biological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, including changes in cell function and viability .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the activity of thiazole derivatives .
Biochemische Analyse
Biochemical Properties
The 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and the nucleophilic substitution .
Cellular Effects
This compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound induces cell cycle progression through G1 into S phase in cells .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve any transporters or binding proteins that it interacts with . This also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5,11H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHENYKIFOTYEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2685503.png)




![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

